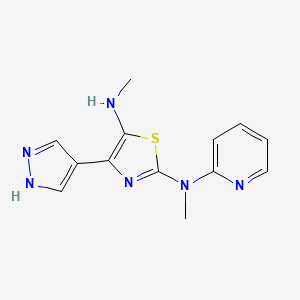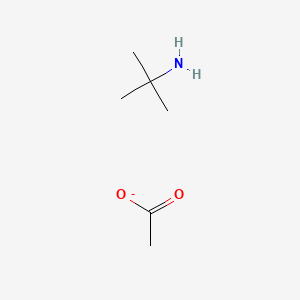
2-Methylpropan-2-amine;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropan-2-amine;acetate, also known as tert-butylamine acetate, is an organic compound with the molecular formula C6H13NO2. It is a derivative of tert-butylamine, where the amine group is bonded to a tertiary carbon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine;acetate typically involves the reaction of tert-butylamine with acetic acid. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:
tert-Butylamine+Acetic Acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of high-purity starting materials and optimized reaction parameters can lead to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropan-2-amine;acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and hydroxides (OH-) are commonly employed.
Major Products
Oxidation: Amides, nitriles
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
2-Methylpropan-2-amine;acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpropan-2-amine;acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s tertiary amine group allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: A primary amine with similar structural features but without the acetate group.
2-Amino-2-methylpropanol: An alcohol derivative with an amino group attached to a tertiary carbon.
tert-Butyl acetate: An ester with a tert-butyl group bonded to an acetate moiety.
Uniqueness
2-Methylpropan-2-amine;acetate is unique due to its combination of a tertiary amine and an acetate group, which imparts distinct chemical reactivity and properties. This makes it a versatile compound for various applications in synthesis, research, and industry.
Propriétés
Formule moléculaire |
C6H14NO2- |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
2-methylpropan-2-amine;acetate |
InChI |
InChI=1S/C4H11N.C2H4O2/c1-4(2,3)5;1-2(3)4/h5H2,1-3H3;1H3,(H,3,4)/p-1 |
Clé InChI |
IMNITRYEZDZJLN-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


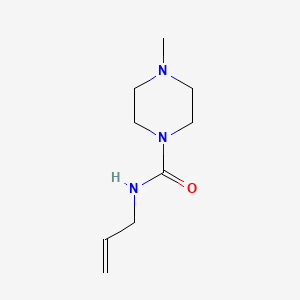
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)


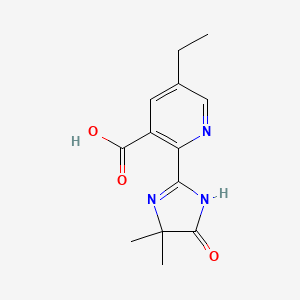
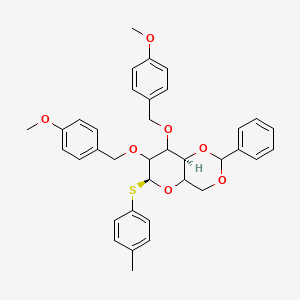
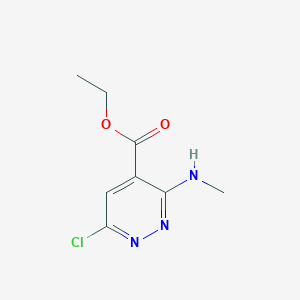
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
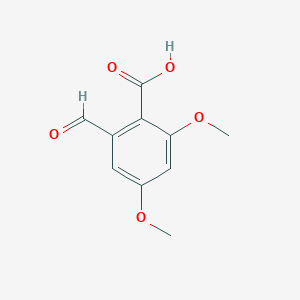
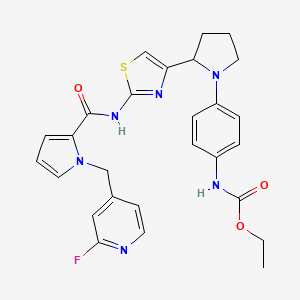
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)
